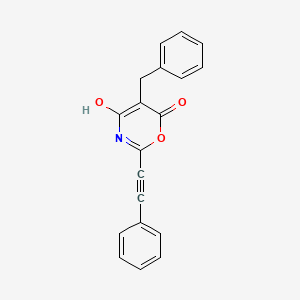

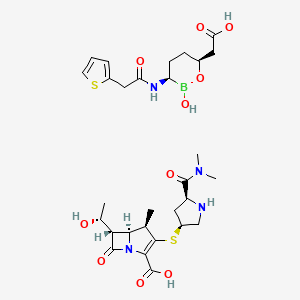

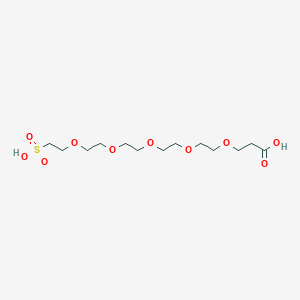

![molecular formula C24H29N7O B606555 N8-[(2S)-3,3-二甲基丁烷-2-基]-N2-[2-甲氧基-4-(1-甲基-1H-吡唑-4-基)苯基]吡啶并[3,4-d]嘧啶-2,8-二胺 CAS No. 1578244-34-4](/img/structure/B606555.png)

N8-[(2S)-3,3-二甲基丁烷-2-基]-N2-[2-甲氧基-4-(1-甲基-1H-吡唑-4-基)苯基]吡啶并[3,4-d]嘧啶-2,8-二胺

描述

CCT-271850 is an inhibitor of the spindle checkpoint function of Monospindle 1 (Mps1).

科学研究应用

细胞周期调控中的作用

细胞周期的主要作用是确保 DNA 复制、染色体分离和胞质分裂的无误进行 {svg_1} {svg_2}。CCT-271850 在这一过程中发挥着至关重要的作用。 它参与纺锤体组装检查点,该检查点可以防止在所有动粒上达到适当的张力和连接之前进入后期 {svg_3} {svg_4}.

MPS1 激酶抑制

CCT-271850 是一种选择性、高效且口服生物利用度高的 MPS1 激酶抑制剂 {svg_5}。 MPS1 激酶活性对于纺锤体组装检查点的激活至关重要 {svg_6}。 CCT-271850 选择性地抑制 MPS1 激酶活性,IC50 为 0.004 μM,抑制细胞中 MPS1 的自身磷酸化,IC50 为 0.07 μM {svg_7}.

在癌症研究中的作用

MPS1 已被发现广泛存在于包括乳腺癌、肺癌、食道癌和前列腺癌在内的多种人类肿瘤中异常过表达 {svg_8}。 CCT-271850 减少了一系列人类肿瘤细胞系的生长,特别是 PTEN 缺陷细胞系 {svg_9}.

治疗功效测量

CCT-271850 用于直接测量体内 MPS1 抑制与治疗功效 {svg_10}。 研究表明,CCT-271850 需要至少 24 小时抑制 MPS1 活性超过 80% 才能实现肿瘤停滞或消退 {svg_11}.

在染色体不稳定性和非整倍体中的作用

MPS1 已被证明在具有染色体不稳定性和非整倍体的人类肿瘤中失调 {svg_12}。 CCT-271850 通过抑制 MPS1,成为靶向这些癌症的一种有吸引力的策略 {svg_13}.

抗增殖活性

CCT-271850 的抗增殖活性已在 91 种人类癌细胞系中确定 {svg_14}。 研究表明,它具有显著的抗增殖作用,使其成为一种很有前景的抗癌药物 {svg_15}.

作用机制

Target of Action

CCT-271850, also known as N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine, is a potent inhibitor of the spindle checkpoint function of Monospindle 1 (MPS1) . MPS1 is a dual-specificity kinase conserved from yeast to humans . It plays a crucial role in the cell cycle, particularly in the spindle assembly checkpoint, which prevents anaphase onset until the appropriate tension and attachment across kinetochores is achieved .

Mode of Action

CCT-271850 selectively inhibits MPS1 kinase activity, thereby disrupting the spindle assembly checkpoint . This inhibition is achieved by targeting the autophosphorylation of T676 in the activation loop of MPS1, which is essential for MPS1 function .

Biochemical Pathways

The primary biochemical pathway affected by CCT-271850 is the spindle assembly checkpoint pathway. MPS1 activity peaks at the G2/M transition and is enhanced upon activation of the spindle assembly checkpoint . By inhibiting MPS1, CCT-271850 disrupts the normal progression of the cell cycle, leading to aberrant chromosome segregation .

Pharmacokinetics

CCT-271850 is orally bioavailable and selectively and potently inhibits MPS1 kinase activity in biochemical and cellular assays . It has been predicted that more than 80% inhibition of MPS1 activity for at least 24 hours is required to achieve tumour stasis or regression by CCT-271850 .

Result of Action

The inhibition of MPS1 by CCT-271850 leads to the acquisition of aberrant numbers of chromosomes in tumor cells . The majority of these cells divide their chromosomes without proper alignment due to the abrogation of the mitotic checkpoint, leading to cell death . This effect is particularly pronounced in PTEN-deficient cell lines .

Action Environment

The efficacy of CCT-271850 can be influenced by various environmental factors. For instance, MPS1 activity is enhanced upon activation of the spindle assembly checkpoint, suggesting that the presence of certain cellular stressors could potentially affect the efficacy of CCT-271850 . .

生化分析

Biochemical Properties

CCT-271850 is a selective inhibitor of the TTK kinase . TTK is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint during mitosis . CCT-271850 selectively inhibits TTK kinase activity with an IC50 of 0.004 μM and inhibits autophosphorylation of TTK in cells with an IC50 of 0.07 μM .

Cellular Effects

CCT-271850 has been shown to reduce the growth of a panel of human tumor cell lines, particularly PTEN-deficient cell lines . This suggests that CCT-271850 can influence cell function by inhibiting the activity of TTK, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of CCT-271850 involves the inhibition of TTK kinase activity. By inhibiting this kinase, CCT-271850 can disrupt the spindle assembly checkpoint, leading to errors in chromosome segregation during mitosis . This can lead to cell death, particularly in cancer cells that have a compromised spindle checkpoint .

Subcellular Localization

Given its target (TTK), it is likely that CCT-271850 localizes to the mitotic spindle where TTK is active during mitosis .

属性

IUPAC Name |

8-N-[(2S)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O/c1-15(24(2,3)4)28-22-21-17(9-10-25-22)12-26-23(30-21)29-19-8-7-16(11-20(19)32-6)18-13-27-31(5)14-18/h7-15H,1-6H3,(H,25,28)(H,26,29,30)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJZKALDRPVFSN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

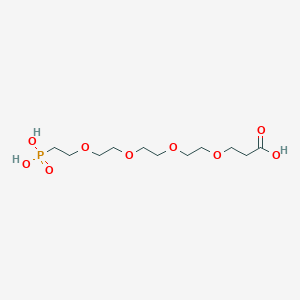

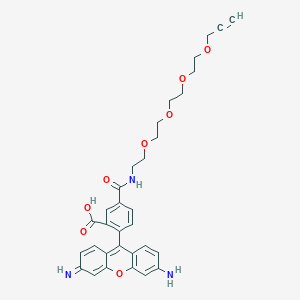

![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)

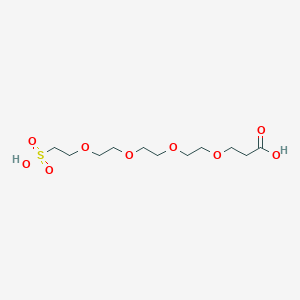

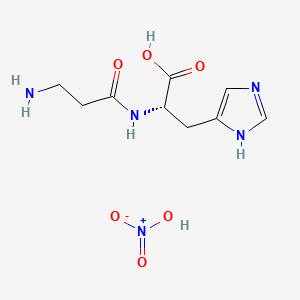

![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)